molecular formula C15H20N2S B14562808 (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine CAS No. 61762-43-4

(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine

Cat. No.: B14562808
CAS No.: 61762-43-4
M. Wt: 260.4 g/mol
InChI Key: AAJGWNTZCVGJLV-UHFFFAOYSA-N
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Description

(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is a chemical compound characterized by its unique structure, which includes a thiazole ring and a diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,6-diethylphenylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring and the diethylphenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2,6-Dimethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine
  • (2Z)-N-(2,6-Diethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine
  • (2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-oxazol-2(3H)-imine

Uniqueness

(2Z)-N-(2,6-Diethylphenyl)-3-ethyl-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern on the thiazole ring and the presence of the diethylphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61762-43-4

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-ethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C15H20N2S/c1-4-12-8-7-9-13(5-2)14(12)16-15-17(6-3)10-11-18-15/h7-11H,4-6H2,1-3H3

InChI Key

AAJGWNTZCVGJLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=C2N(C=CS2)CC

Origin of Product

United States

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